molecular formula C24H23N3O5S B2466350 Methyl 5-cyano-2-hydroxy-6-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-(4-methylphenyl)-3,4-dihydropyridine-3-carboxylate CAS No. 370851-61-9

Methyl 5-cyano-2-hydroxy-6-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-(4-methylphenyl)-3,4-dihydropyridine-3-carboxylate

Cat. No.: B2466350
CAS No.: 370851-61-9
M. Wt: 465.52
InChI Key: IKAFJXVDIILFRV-UHFFFAOYSA-N
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Description

The compound Methyl 5-cyano-2-hydroxy-6-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-(4-methylphenyl)-3,4-dihydropyridine-3-carboxylate is a dihydropyridine derivative with a complex substitution pattern. Key structural features include:

  • 2-hydroxy group: Introduces hydrogen-bonding capability, which may improve solubility and interaction with biological targets.
  • 4-(4-methylphenyl) substituent: Provides hydrophobic character, possibly affecting membrane permeability.
  • Methyl ester at position 3: Moderates lipophilicity and influences metabolic stability.

Dihydropyridines are widely studied for pharmacological applications, particularly as calcium channel blockers.

Properties

IUPAC Name

methyl 5-cyano-6-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-4-(4-methylphenyl)-2-oxo-3,4-dihydro-1H-pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O5S/c1-14-4-6-15(7-5-14)20-18(12-25)23(27-22(29)21(20)24(30)32-3)33-13-19(28)26-16-8-10-17(31-2)11-9-16/h4-11,20-21H,13H2,1-3H3,(H,26,28)(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKAFJXVDIILFRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C(C(=O)NC(=C2C#N)SCC(=O)NC3=CC=C(C=C3)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound features a dihydropyridine core, which is known for its diverse biological activities, including calcium channel blocking and antihypertensive effects. The presence of functional groups such as cyano, hydroxy, and methoxy phenyl contributes to its reactivity and interaction with biological systems.

Molecular Formula

  • Molecular Formula : C20H22N4O3S
  • Molecular Weight : 398.48 g/mol

Pharmacological Effects

  • Anticancer Activity : Research indicates that compounds with similar structures often exhibit anticancer properties. For instance, studies on related dihydropyridine derivatives have shown significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells. The structure-activity relationship (SAR) suggests that modifications in the phenyl ring enhance activity against these cell lines.
  • Anticonvulsant Properties : Some derivatives of dihydropyridines have been tested for anticonvulsant activity using picrotoxin-induced seizure models. Compounds exhibiting a similar pharmacophore to the target compound have demonstrated protective effects against seizures.
  • Cardiovascular Effects : Dihydropyridines are well-known calcium channel blockers. Research into related compounds has shown that they can effectively lower blood pressure and improve cardiac function by inhibiting calcium influx in vascular smooth muscle cells.

The biological activity of the compound may be attributed to several mechanisms:

  • Calcium Channel Blockade : By inhibiting L-type calcium channels, the compound can reduce vascular resistance and lower blood pressure.
  • Apoptosis Induction : Evidence suggests that certain structural motifs within the compound may trigger apoptosis in cancer cells through mitochondrial pathways.
  • Enzyme Inhibition : The presence of cyano and hydroxy groups may allow for interaction with various enzymes involved in metabolic processes.

Table of Relevant Studies

Study ReferenceBiological ActivityCell Line/ModelIC50 Value
Evren et al., 2019 AnticancerA549, MCF-7<10 µM
PMC9268695 AnticonvulsantPicrotoxin modelSignificant protection observed
DeGruyter et al., 2018 Cardiovascular effectsRat aorta modelEffective at 1 µM

Detailed Findings

  • Anticancer Activity : In a study involving various substituted dihydropyridines, compounds similar to the target exhibited IC50 values less than 10 µM against A549 cells, indicating potent anticancer activity.
  • Anticonvulsant Effects : In animal models, modifications leading to increased lipophilicity enhanced the anticonvulsant properties of related compounds, suggesting that the target compound may also exhibit similar benefits.
  • Cardiovascular Studies : Compounds structurally related to the target were shown to effectively reduce blood pressure in hypertensive rat models, highlighting potential therapeutic applications in cardiovascular diseases.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Dihydropyridine Core

Position 4 Substitutions
  • Target Compound : 4-(4-methylphenyl) group. This hydrophobic substituent may enhance membrane penetration compared to polar groups.
  • AZ331 (): 4-(2-furyl) group.
  • Compound in : 4-(4-methoxyphenyl).
Position 2 Functional Groups
  • Target Compound : 2-hydroxy group, enabling hydrogen bonding.
  • : 2-methyl group. This substitution reduces polarity, increasing lipophilicity but eliminating hydrogen-bond donor capacity.

Variations in the Sulfanyl Side Chain

The sulfanyl group at position 6 is critical for molecular interactions. Key differences include:

Compound Sulfanyl Chain Substituent Implications Reference
Target Compound 2-[(4-methoxyphenyl)amino]-2-oxoethyl Methoxy group enhances electron donation; may improve binding to aromatic receptors. -
2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl Chlorine increases electronegativity, potentially altering electronic distribution and bioavailability.
2-(4-chlorophenyl)-2-oxoethyl Chlorine substituent may enhance lipophilicity and steric hindrance.
AZ420 () 2-[(3-methoxyphenyl)amino]-2-oxoethyl Meta-methoxy placement reduces steric bulk compared to para-substitution.

Ester and Carboxamide Modifications

Compound Position 3 Substituent Impact on Properties Reference
Target Compound Methyl ester Moderate lipophilicity; susceptible to esterase metabolism. -
Allyl ester Increased steric bulk and lipophilicity; may slow metabolic degradation.
AZ257 () N-(2-methoxyphenyl)carboxamide Introduces hydrogen-bond acceptor/donor sites; may improve target affinity.

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